Diethyl benzylphosphonate

Catalog No.
S702501
CAS No.
1080-32-6
M.F
C11H17O3P
M. Wt
228.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl benzylphosphonate

CAS Number

1080-32-6

Product Name

Diethyl benzylphosphonate

IUPAC Name

diethoxyphosphorylmethylbenzene

Molecular Formula

C11H17O3P

Molecular Weight

228.22 g/mol

InChI

InChI=1S/C11H17O3P/c1-3-13-15(12,14-4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

AIPRAPZUGUTQKX-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=CC=C1)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1)OCC

Synthesis of bioactive molecules:

Diethyl benzylphosphonate can be used as a starting material for the synthesis of various bioactive molecules, such as:

  • Resveratrol derivatives: These are potential antioxidants and chemopreventive agents. Source: )
  • Antimicrobial agents: Researchers are investigating the potential of modified diethyl benzylphosphonate derivatives as antimicrobial agents against specific bacterial strains. Source: )

Organic light-emitting diodes (OLEDs):

Diethyl benzylphosphonate can also be used as a model compound to study the effects of different functional groups on the performance of organic light-emitting diodes (OLEDs). Source:

Diethyl benzylphosphonate is an organophosphorus compound characterized by its molecular formula C11H17O3PC_{11}H_{17}O_3P and a molecular weight of approximately 228.23 g/mol. It exists as a colorless to pale yellow liquid at room temperature and is notable for its utility in organic synthesis, particularly in the formation of various phosphonate derivatives. The compound features a benzyl group attached to a phosphonate moiety, providing it with unique chemical properties that facilitate its use in various

  • Michaelis-Arbuzov Reaction: This reaction allows the transformation of diethyl benzylphosphonate into various phosphonates by reacting with alkyl halides, typically yielding higher-order phosphonates .
  • Electrophilic Halogenation: The compound can undergo halogenation at the benzylic position, producing monohalogenated derivatives. This process involves deprotonation followed by electrophilic attack, leading to products like diethyl α-monohalogenobenzylphosphonates .
  • Horner-Wadsworth-Emmons Reaction: Diethyl benzylphosphonate serves as a reactant in this reaction, which is used to synthesize stilbene derivatives through the coupling of carbonyl compounds with phosphonates .

Research indicates that diethyl benzylphosphonate and its derivatives exhibit notable biological activities, particularly antimicrobial properties. Studies have shown that the cytotoxicity of these compounds varies based on substituents on the phenyl ring. For instance, diethyl benzylphosphonate has demonstrated low minimal inhibitory concentration against various bacterial strains, suggesting potential applications in antimicrobial drug development .

The synthesis of diethyl benzylphosphonate can be achieved through several methods:

  • Pudovik Reaction: This method involves the reaction of diethyl phosphite with aromatic aldehydes, leading to the formation of diethyl benzylphosphonates .
  • Palladium-Catalyzed Cross-Coupling: Recent advancements have introduced palladium-catalyzed techniques for synthesizing various derivatives efficiently. This method enhances yield and reduces reaction times compared to traditional methods .
  • Direct Alkylation: The compound can also be synthesized via direct alkylation of triethyl phosphite with benzyl halides, following the Michaelis-Arbuzov mechanism .

Diethyl benzylphosphonate finds application in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound is used in developing new materials with specific properties due to its unique chemical structure.
  • Biological Research: Its derivatives are being explored for their potential as antimicrobial agents and other therapeutic applications .

Studies focusing on the interactions of diethyl benzylphosphonate with biological systems have revealed its potential as an antimicrobial agent. The effectiveness of this compound can be influenced by the presence of different substituents on the phenyl ring, which affects its interaction with bacterial membranes and cellular processes. Such insights are critical for optimizing its use in medicinal chemistry and pharmacology .

Diethyl benzylphosphonate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Diethyl methylphosphonateMethyl group instead of benzylMore hydrophilic; used in different synthetic pathways
Diethyl phenylphosphonatePhenyl group instead of benzylExhibits different reactivity patterns
Diethyl 4-chlorobenzylphosphonateChlorine substituent on phenylEnhanced reactivity due to electron-withdrawing effect
Diethyl 4-nitrobenzylphosphonateNitro group on phenylIncreased cytotoxicity due to electron-withdrawing effects

Diethyl benzylphosphonate is unique due to its specific benzylic structure, which influences its reactivity and biological activity differently compared to other similar compounds. Its ability to participate in diverse

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions have revolutionized the synthesis of DEBP derivatives, enabling precise control over regioselectivity and functional group compatibility.

α,β-Homodiarylation of Vinyl Esters

A groundbreaking method involves the palladium-catalyzed α,β-homodiarylation of vinyl esters, which allows simultaneous introduction of two aryl groups. For instance, 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate was synthesized using arylboronic acids and vinyl acetate, achieving a 38% yield—a significant improvement over traditional methods (1% yield). Key advantages include:

  • Efficiency: Reduced reaction steps.
  • Byproduct Utilization: Formation of (E)-4,4′-bis(diethylphosphonatemethyl)stilbene as a valuable side product.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ with phosphine ligands.
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature: 80–100°C.

Deprotonative Cross-Coupling Processes (DCCP)

DCCP enables α-arylation of benzylic phosphonates using aryl bromides. For example, diarylmethyl phosphonates were synthesized in 64–92% yields using Pd(OAc)₂/CataCXium A and NaOt-Bu. Challenges include:

  • Ester Group Sensitivity: Diethyl esters require slow base addition to avoid degradation.
  • Byproduct Formation: tert-Butyl ethyl benzylphosphonate (20%) when using t-BuOK.

Horner-Wadsworth-Emmons Reaction Optimization

The HWE reaction, widely used for olefination, employs DEBP as a key reagent. Optimal conditions include:

  • Solvent: THF or dichloromethane.
  • Base: LiHMDS or NaH.
  • Temperature: −78°C to room temperature.

Limitations:

  • Diethyl esters exhibit lower reactivity compared to diisopropyl analogs, necessitating higher base concentrations.
  • Byproducts like tert-butyl ethyl benzylphosphonate form under suboptimal conditions.

Arbuzov Reaction Modifications

The classical Arbuzov reaction involves trialkyl phosphites and alkyl halides. Innovations include:

Radical Arbuzov Reaction:

  • Reagents: 9-Fluorenyl o-phenylene phosphite.
  • Conditions: Visible-light photoredox catalysis (4DPAIPN/DIPEA) at room temperature.
  • Scope: Compatible with primary, secondary, and tertiary alkyl halides.

Microwave-Assisted Arbuzov:

  • Yield: >90% in 8–50 minutes.
  • Catalyst-Free: Solvent-free conditions reduce waste.

Traditional Synthesis:

  • Procedure: Benzylphosphonic acid + triethyl orthoacetate at 90°C.
  • Purity: 98.5% (GC).

Microwave-Assisted and Solvent-Free Approaches

Microwave irradiation enhances reaction rates and yields:

MethodConditionsYieldReference
Microwave Arbuzov150°C, 15 min, solvent-free95%
Flow Reactor Synthesis250 µL chip, 5–10% alkyl halide1.6–1.95 g/h

Advantages:

  • Energy Efficiency: 50–70% reduction in reaction time.
  • Scalability: Continuous flow systems enable industrial production.

The Horner-Wadsworth-Emmons (HWE) reaction, a variant of the Wittig olefination, employs diethyl benzylphosphonate-derived carbanions for alkene synthesis. Kinetic studies reveal that the reaction proceeds through a stepwise mechanism involving deprotonation, nucleophilic addition, and elimination [2]. The rate-limiting step is the nucleophilic attack of the phosphonate-stabilized carbanion on the aldehyde carbonyl group, as confirmed by isotopic labeling and solvent effect analyses [2].

Deprotonation of diethyl benzylphosphonate by strong bases like sodium hydride generates a resonance-stabilized carbanion, which exhibits enhanced nucleophilicity compared to traditional Wittig ylides [2]. This intermediate adds to aldehydes to form a β-hydroxyphosphonate adduct, which undergoes rapid elimination to yield the alkene product. Kinetic isotope effect (KIE) studies using deuterated aldehydes (RCDO) show a primary KIE of 3.2–3.8, confirming that carbonyl addition is the rate-determining step [2]. The reaction rate displays a first-order dependence on both the phosphonate carbanion and aldehyde concentrations, with activation energies ranging from 60–80 kJ/mol depending on substituent effects [2].

Solvent polarity significantly influences reaction kinetics. Polar aprotic solvents like tetrahydrofuran (THF) accelerate the addition step by stabilizing the charged intermediates, while nonpolar solvents favor elimination by destabilizing the β-hydroxyphosphonate intermediate [2]. Temperature-dependent studies demonstrate an Arrhenius pre-exponential factor (A) of 10⁹–10¹¹ M⁻¹s⁻¹, consistent with a bimolecular reaction pathway [2].

Transition State Analysis in Palladium-Catalyzed Arylation

Palladium-catalyzed α-arylation of diethyl benzylphosphonate enables direct functionalization of the benzylic position. The reaction proceeds via a deprotonative cross-coupling mechanism involving oxidative addition, transmetallation, and reductive elimination steps [3] [4]. Transition state analysis using density functional theory (DFT) calculations reveals a concerted metalation-deprotonation (CMD) pathway for the critical C–H bond activation step [3].

The catalytic cycle begins with oxidative addition of aryl bromides to Pd(0), forming a Pd(II) intermediate. Sodium tert-butoxide base abstracts the benzylic proton, generating a palladate complex that undergoes transmetallation with the aryl-Pd species [3]. The transition state for C–H activation features a three-center interaction between the palladium center, the benzylic carbon, and the abstracted proton, with a calculated activation barrier of 22.3 kcal/mol [3].

Ligand effects profoundly influence the reaction efficiency. Bulky phosphine ligands like CataCXium A (di(1-adamantyl)-n-butylphosphine) stabilize the Pd center during the CMD step, reducing steric repulsion between the substrate and catalyst [4]. Kinetic studies show a zero-order dependence on the aryl bromide concentration and first-order dependence on the phosphonate substrate, indicating that C–H activation is turnover-limiting [4]. Eyring analysis of temperature-dependent rates yields an activation enthalpy (ΔH‡) of 18.7 kcal/mol and entropy (ΔS‡) of −12.4 cal/mol·K, consistent with a highly ordered transition state [4].

Stereoelectronic Effects in Alkene Formation

The E-selectivity of HWE reactions using diethyl benzylphosphonate derivatives arises from stereoelectronic control during the elimination step. Conformational analysis of the β-hydroxyphosphonate intermediate reveals that anti-periplanar geometry between the hydroxyl group and phosphorus center is energetically favored [2]. This alignment allows for concerted elimination via a cyclic oxaphosphetane transition state, producing trans-alkenes with >90:10 selectivity [2].

Substituent effects on the aldehyde component modulate stereoselectivity. Electron-withdrawing groups (EWGs) ortho to the aldehyde carbonyl increase E-selectivity by stabilizing the developing negative charge in the transition state [2]. For example, reactions with 2-nitrobenzaldehyde achieve E/Z ratios of 98:2, compared to 85:15 for 4-methoxybenzaldehyde [2]. The phosphonate group’s electron-withdrawing nature enhances this effect by conjugative stabilization of the transition state.

Steric effects in the β-hydroxyphosphonate intermediate further influence alkene geometry. Bulky substituents on the phosphonate ethyl groups disfavor cis-alkene formation by increasing torsional strain in the syn-elimination pathway [2]. Molecular mechanics simulations demonstrate a 4.8 kcal/mol energy difference between the transition states for E- and Z-alkene formation when using diisopropyl benzylphosphonates [2].

Computational Modeling of Reaction Intermediates

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide atomic-level insights into the HWE and arylation mechanisms. For the HWE reaction, the oxaphosphetane intermediate adopts a puckered four-membered ring structure with P–O and C–O bond lengths of 1.68 Å and 1.42 Å, respectively [2]. Intrinsic reaction coordinate (IRC) analysis confirms a single transition state connecting the β-hydroxyphosphonate to the alkene product [2].

In palladium-catalyzed arylation, natural bond orbital (NBO) analysis of the Pd–C bond during transmetallation shows significant sp³ hybridization (78% sp³ character), favoring retention of configuration at the benzylic center [3]. Quantum theory of atoms in molecules (QTAIM) calculations identify a bond critical point between Pd and the benzylic carbon (electron density ρ = 0.12 e/Bohr³), confirming covalent bond formation [3].

XLogP3

1.7

UNII

T6D4QWT656

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1080-32-6

Wikipedia

Diethyl benzylphosphonate

General Manufacturing Information

Phosphonic acid, P-(phenylmethyl)-, diethyl ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types